Cas no 1803817-94-8 (2,5-Dimethyl-4-(fluoromethoxy)anisole)

2,5-ジメチル-4-(フルオロメトキシ)アニソールは、フッ素置換メトキシ基を有する芳香族エーテル化合物です。分子式C10H13FO2で表され、分子量184.21 g/molの白色~淡黄色結晶性固体です。本化合物の特徴は、フッ素原子の導入により高い電子求引性を示し、有機合成中間体としての反応性が向上している点です。特に医薬品や農薬の合成において、代謝安定性を高める効果が期待されます。また、メトキシ基とフルオロメトキシ基の立体配置により、特定の分子認識部位への選択的結合が可能です。安定性に優れ、標準的な有機溶媒に可溶であるため、実験室規模から工業生産まで幅広く利用可能です。

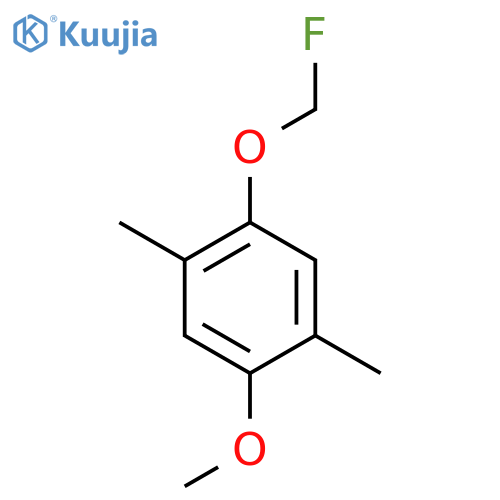

1803817-94-8 structure

商品名:2,5-Dimethyl-4-(fluoromethoxy)anisole

CAS番号:1803817-94-8

MF:C10H13FO2

メガワット:184.207426786423

CID:5007827

2,5-Dimethyl-4-(fluoromethoxy)anisole 化学的及び物理的性質

名前と識別子

-

- 2,5-Dimethyl-4-(fluoromethoxy)anisole

-

- インチ: 1S/C10H13FO2/c1-7-5-10(13-6-11)8(2)4-9(7)12-3/h4-5H,6H2,1-3H3

- InChIKey: GUTIYRHQDFSNLO-UHFFFAOYSA-N

- ほほえんだ: FCOC1C=C(C)C(=CC=1C)OC

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 3

- 複雑さ: 152

- 疎水性パラメータ計算基準値(XlogP): 3

- トポロジー分子極性表面積: 18.5

2,5-Dimethyl-4-(fluoromethoxy)anisole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A010005684-1g |

2,5-Dimethyl-4-(fluoromethoxy)anisole |

1803817-94-8 | 97% | 1g |

1,534.70 USD | 2021-07-06 | |

| Alichem | A010005684-250mg |

2,5-Dimethyl-4-(fluoromethoxy)anisole |

1803817-94-8 | 97% | 250mg |

499.20 USD | 2021-07-06 | |

| Alichem | A010005684-500mg |

2,5-Dimethyl-4-(fluoromethoxy)anisole |

1803817-94-8 | 97% | 500mg |

855.75 USD | 2021-07-06 |

2,5-Dimethyl-4-(fluoromethoxy)anisole 関連文献

-

Po-Jung Huang,Yoshiki Natori,Yasutaka Kitagawa Dalton Trans., 2019,48, 908-914

-

M. Kubus,K. Levin,S. Kroeker,D. Enseling,T. Jüstel,H.-J. Meyer Dalton Trans., 2015,44, 2819-2826

-

Seokjin Moon,Yuh Hijikata Phys. Chem. Chem. Phys., 2019,21, 12112-12120

-

Lin Wang,Zhi-Gang Ma,Xiao-Jing Wei,Qing-Yuan Meng,Deng-Tao Yang,Shao-Fu Du,Zi-Fei Chen,Li-Zhu Wu,Qiang Liu Green Chem., 2014,16, 3752-3757

-

Benjamin P. de Laune,Mariana J. Whitaker,Jose F. Marco,Michael F. Thomas,Frank J. Berry,Martin R. Lees,Colin Greaves J. Mater. Chem. C, 2017,5, 4985-4995

1803817-94-8 (2,5-Dimethyl-4-(fluoromethoxy)anisole) 関連製品

- 157047-98-8(Benzomalvin C)

- 2224190-91-2(5-[(2,4-Dimethyl-1,3-thiazol-5-yl)sulfonyl]-1,2,5-dithiazepane)

- 2160799-28-8((4,4-Dimethyloxolan-2-yl)methanethiol)

- 941902-66-5(1-(3-fluorophenyl)methyl-3-(pyridin-4-yl)methyl-1H,2H,3H,4H-pyrido3,2-dpyrimidine-2,4-dione)

- 2171726-03-5(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamido-2,2-dimethylbutanoic acid)

- 164414-62-4(5-bromo-7-methoxy-1-benzofuran)

- 885522-51-0(4-Cyano-6-methyl (1H)indazole)

- 532970-76-6(N-[2-(3-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]-4-methylbenzamide)

- 1566039-93-7({4H,5H,6H-cyclopentabthiophen-2-yl}methanesulfonamide)

- 2034411-70-4(N'-(4-ethoxyphenyl)-N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]ethanediamide)

推奨される供給者

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

江苏科伦多食品配料有限公司

ゴールドメンバー

中国のサプライヤー

試薬